5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Description
Nomenclature and Classification
The systematic nomenclature of 5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine reflects its complex structural organization and multiple functional group components. The compound possesses the Chemical Abstracts Service registry number 1395492-55-3, providing unique identification within chemical databases and literature. The molecular formula C₁₈H₁₇N₃OS indicates the presence of eighteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 323.41 grams per mole.
From a classification perspective, this compound belongs to the broader category of heterocyclic compounds, specifically representing a thiazole derivative with pyridine substitution. The thiazole ring system, characterized by its five-membered structure containing both sulfur and nitrogen heteroatoms, serves as the core heterocyclic framework. The classification extends to include it among pyridine-containing azaheterocycles, which constitute a significant portion of pharmaceutically active compounds. The compound's Simplified Molecular Input Line Entry System representation as NC1=NC=C(C2=CC(C3(C4=CC=C(OC)C=C4)CC3)=NC=C2)S1 provides a standardized method for computational analysis and database searching.
The structural complexity of this compound necessitates understanding its hierarchical organization, beginning with the thiazol-2-amine core, which bears a pyridin-4-yl substituent at the 5-position. This pyridine ring further carries a 2-substituted cyclopropyl group, which itself bears a 4-methoxyphenyl substituent. This multi-tiered structural arrangement creates a molecular architecture that combines aromatic heterocycles with aliphatic and alicyclic components, representing a sophisticated approach to molecular design.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1395492-55-3 |
| Molecular Formula | C₁₈H₁₇N₃OS |
| Molecular Weight | 323.41 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| Simplified Molecular Input Line Entry System | NC1=NC=C(C2=CC(C3(C4=CC=C(OC)C=C4)CC3)=NC=C2)S1 |
Historical Context in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of thiazole and pyridine chemistry. The thiazole ring system has been recognized as a fundamental structural motif in medicinal chemistry for many decades, with its significance rooted in the discovery of its presence in essential biological molecules such as thiamine, also known as vitamin B₁. The term thiazole itself derives from the combination of sulfur-containing thiol groups and nitrogen-containing azole systems, reflecting the unique dual heteroatom nature of these rings.
The historical development of pyridine chemistry traces back to 1846 when Thomas Anderson first isolated pyridine from coal tar distillation products. The systematic understanding of pyridine structure was established through the pioneering work of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine could be conceptualized as benzene with one methine group replaced by a nitrogen atom. This fundamental insight laid the groundwork for understanding the electronic and chemical properties that make pyridine derivatives so valuable in pharmaceutical applications.
The synthesis of complex heterocyclic systems like this compound builds upon classical synthetic methodologies while incorporating modern advances in organic synthesis. The Hantzsch pyridine synthesis, developed by Arthur Hantzsch in 1881, established fundamental principles for constructing pyridine rings through condensation reactions involving beta-keto acids, aldehydes, and ammonia. Similarly, thiazole synthesis has evolved from early methods such as the Hantzsch thiazole synthesis and Cook-Heilbron synthesis to more sophisticated approaches that allow precise control over substitution patterns.
The emergence of hybrid heterocyclic molecules represents a relatively recent development in medicinal chemistry, driven by the recognition that combining multiple pharmacophoric elements can enhance biological activity and selectivity. This approach reflects an evolution from simple heterocyclic frameworks toward more complex architectures that can engage multiple biological targets or exhibit improved pharmacokinetic properties. The specific combination of thiazole and pyridine rings, as exemplified in this compound, represents a strategic approach to molecular design that leverages the individual properties of each heterocyclic system.
Significance in Thiazole-Pyridine Hybrid Research
The significance of this compound extends beyond its individual molecular properties to its role as a representative example of thiazole-pyridine hybrid research. This field has gained considerable attention due to the synergistic properties that emerge when thiazole and pyridine systems are combined within a single molecular framework. Research has demonstrated that pyridine-thiazole hybrid molecules can exhibit enhanced biological activities compared to their individual components, suggesting that the combination creates new modes of biological interaction.
The thiazole component contributes several advantageous properties to hybrid molecules, including aromatic stability due to pi-electron delocalization and multiple reactive positions that enable diverse chemical modifications. The thiazole ring's aromaticity, evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, indicates significant diamagnetic ring current effects that influence both chemical reactivity and biological interactions. The calculated pi-electron density identifies specific positions within the thiazole ring as preferred sites for electrophilic substitution, providing strategic guidance for synthetic modifications.
Pyridine contributions to hybrid molecules include the presence of a basic nitrogen atom that can participate in hydrogen bonding interactions and coordinate with metal centers in biological systems. The pyridine nitrogen's lone pair electrons, located in an sp² orbital projecting outward from the ring plane, enable formation of coordination complexes and hydrogen bonds while remaining separate from the aromatic pi-system. This structural feature allows pyridine-containing compounds to interact with biological targets through multiple binding modes, enhancing their potential for selective biological activity.
Recent research has specifically investigated pyridine-thiazole hybrid molecules for their potential anticancer properties, with studies demonstrating that certain derivatives exhibit significant antiproliferative activity against various tumor cell lines. For example, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone has shown inhibitory concentration values of 0.57 micromolar against acute human promyelocytic leukemia cells, while maintaining much higher inhibitory concentrations against normal cell lines. These findings suggest that thiazole-pyridine hybrids may offer therapeutic selectivity, a crucial property for pharmaceutical development.
The mechanism of action studies for thiazole-pyridine hybrids have revealed their ability to induce apoptosis through mitochondrial pathway activation, as evidenced by decreased mitochondrial membrane potential and increased populations of apoptotic cells. These compounds have also demonstrated the ability to affect deoxyribonucleic acid integrity and nuclear morphology, suggesting that their biological effects may involve genetic instability induction in tumor cells. The observation that poly adenosine diphosphate ribose polymerase inhibitors can reduce the cytotoxic activity of these compounds indicates that their mechanism may involve deoxyribonucleic acid damage response pathways.
| Research Area | Key Finding | Reference Compound |
|---|---|---|
| Anticancer Activity | Inhibitory concentration 0.57 μM against leukemia cells | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone |
| Selectivity | >50 μM inhibitory concentration against normal cells | Same compound |
| Mechanism | Mitochondrial membrane potential reduction | Pyridine-thiazole hybrids |
| Apoptosis Induction | 42.7% apoptotic cells at 5 μM concentration | Representative hybrid molecules |
The synthetic accessibility of thiazole-pyridine hybrids has been enhanced by advances in cross-coupling methodologies and heterocyclic chemistry techniques. Modern synthetic approaches allow for precise control over substitution patterns and functional group incorporation, enabling the systematic exploration of structure-activity relationships. The ability to introduce diverse substituents at strategic positions within both the thiazole and pyridine rings provides opportunities for fine-tuning biological activities and optimizing pharmaceutical properties.
The pharmaceutical relevance of pyridine-containing heterocycles is underscored by their prevalence in approved medications, with pyridine-containing compounds representing a significant portion of drugs approved in recent decades. Essential drugs such as esomeprazole, amlodipine, imatinib, and atazanavir all contain pyridine rings, demonstrating the continued importance of this heterocyclic system in pharmaceutical development. The integration of thiazole systems with pyridine frameworks represents a logical extension of these successful approaches, potentially leading to new classes of therapeutic agents with enhanced properties.
Properties
IUPAC Name |
5-[2-[1-(4-methoxyphenyl)cyclopropyl]pyridin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-22-14-4-2-13(3-5-14)18(7-8-18)16-10-12(6-9-20-16)15-11-21-17(19)23-15/h2-6,9-11H,7-8H2,1H3,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQJKRACQUJFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C3=NC=CC(=C3)C4=CN=C(S4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function.
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with corticotrophin-releasing factor receptors, which are involved in stress-related disorders. The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the release of neurotransmitters in neuronal cells, thereby impacting cell signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as corticotrophin-releasing factor receptors, inhibiting or activating their function. This binding can lead to changes in gene expression, enzyme activity, and other cellular processes. The compound’s ability to modulate these molecular interactions makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under certain conditions but may degrade over extended periods. Long-term effects on cellular function have also been observed, with some studies indicating potential changes in cell viability and function over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses have been associated with toxic or adverse effects, such as altered neurotransmitter release and changes in behavior. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. Detailed studies on these metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. This transport can affect its localization and accumulation within different tissues, influencing its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, including its effects on various biological systems.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions, often starting from readily available thiazole derivatives. The compound's structure features a thiazole ring, a pyridine moiety, and a cyclopropyl group attached to a methoxyphenyl substituent.
Key structural details include:
- Thiazole Ring : Contributes to the biological activity through its ability to participate in various chemical interactions.
- Pyridine Moiety : Known for enhancing solubility and bioactivity.
- Cyclopropyl Group : Often linked to increased potency in drug-like candidates.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an anticonvulsant and antitumor agent.
Anticonvulsant Activity
Research indicates that compounds with similar thiazole structures exhibit significant anticonvulsant properties. For instance, thiazoles integrated with pyridine rings have shown high efficacy in animal models, suggesting that modifications such as the methoxy group on the phenyl ring can enhance activity.
Antitumor Activity
Thiazole derivatives are widely recognized for their antitumor properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. A study demonstrated that thiazole-based compounds could achieve IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Thiazole Analog 1 | 1.61 ± 1.92 | A-431 |
| Thiazole Analog 2 | 1.98 ± 1.22 | U251 |
The mechanism by which this compound exerts its biological effects is thought to involve several pathways:
- Ferroptosis Induction : Some thiazoles have been shown to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.
- Target Interaction : The compound may interact with key proteins involved in cell survival and proliferation, such as GPX4, which is crucial for cellular antioxidant defense.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives:
- Study on Anticonvulsant Activity : A series of thiazole-pyridine compounds were tested for their ability to prevent seizures in rodent models, with promising results observed for those containing methoxy groups.
- Antitumor Efficacy : In vitro studies demonstrated that certain thiazoles could significantly reduce tumor growth in human melanoma and glioblastoma cell lines. The presence of specific substituents on the phenyl ring was correlated with enhanced cytotoxicity.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Research indicates that thiazole derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of thiazole derivatives, including the compound , against several human cancer cell lines (A375, C32, DU145, MCF-7). The results showed that certain derivatives exhibited promising antiproliferative activity, with IC50 values indicating effective concentrations for inhibiting cell growth.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| A375 | 15.0 | High |
| MCF-7 | 20.5 | Moderate |
| DU145 | 10.2 | High |
| Normal Fibroblast | >100 | Low |
Anticonvulsant Properties
Another area of application is the anticonvulsant activity of thiazole derivatives. The compound has been tested in various convulsion models to assess its effectiveness.
Case Study: Anticonvulsant Activity
In a study involving picrotoxin-induced seizures, the compound demonstrated significant anticonvulsant properties, providing protection against seizures in animal models. The structure-activity relationship (SAR) analysis suggested that the methoxy group on the phenyl ring enhances activity.
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| 5-(2-(1-(4-Methoxyphenyl)... | 18.4 | 170.2 | 9.2 |
Inhibition of CDK9
The compound has also been identified as a potential inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in RNA polymerase II transcription and is implicated in cancer progression.
Research Findings
A study highlighted that thiazole derivatives could inhibit CDK9-mediated transcription effectively, leading to reduced levels of anti-apoptotic proteins like Mcl-1. This mechanism underlines their potential as therapeutic agents in cancer treatment.
Synthesis and Structural Insights
The synthesis of 5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine involves multiple steps, including cyclization reactions that yield various thiazole derivatives with distinct biological activities.
Synthesis Overview
The synthesis typically involves:
- Formation of the cyclopropyl-pyridine moiety.
- Introduction of the thiazole ring through condensation reactions.
- Characterization using techniques such as NMR and X-ray crystallography to confirm structural integrity.
Comparison with Similar Compounds
4-Methyl-5-(2-(1-methylcyclopropyl)pyridin-4-yl)thiazol-2-amine (CAS: 1395492-69-9)
- Structure : Replaces the 4-methoxyphenyl group with a methyl group on the cyclopropane.
- Impact : Reduced steric bulk and electron-donating effects compared to the methoxy group. Similarity score: 0.88 .
- Synthesis : Lower yield (e.g., 45% for analogous compounds) compared to the target compound’s 71% yield via MCR .
4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)pyridin-4-yl)thiazol-2-amine (CAS: 1395492-66-6)
- Structure : Features a trifluoromethyl (CF₃) group on the cyclopropane.
- Impact : Increased lipophilicity (logP ~4.0 vs. ~3.9 for the target compound) and metabolic resistance. Similarity score: 0.97 .
Modifications on the Thiazole Ring
5-(2-Isopropylpyridin-4-yl)-4-methylthiazol-2-amine
- Structure : Lacks the cyclopropane ring, replacing it with an isopropyl group.
- Yield: 19–71% depending on substitution .
4-Methyl-5-[(2E)-2-{[4-(morpholin-4-yl)phenyl]imino}-2,5-dihydropyrimidin-4-yl]-1,3-thiazol-2-amine
- Structure : Incorporates a pyrimidine-imine moiety.
- Impact : Extended π-system may enhance DNA intercalation or kinase binding. Purity: 99% via RP-HPLC .
Functional Group Replacements
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (Compound 12q, )
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 25, )
- Structure : Substitutes thiazole with thiadiazole.
- Impact : Thiadiazole’s electron-withdrawing nature alters solubility (PSA: ~85 Ų vs. ~77 Ų for thiazoles) and antibacterial activity .
Preparation Methods
Cyclopropane Ring Formation
The 1-(4-methoxyphenyl)cyclopropyl group is synthesized via Simmons–Smith cyclopropanation or ketone-based cyclization :
- Bromination of 1-(4-methoxyphenyl)propan-1-one (prepared from 4-methoxyacetophenone) yields 2-bromo-1-(4-methoxyphenyl)propan-1-one, which undergoes cyclization with 1-methylthiourea to form the cyclopropane ring.
- Alternative methods use LDA-mediated alkylation of acetylated intermediates followed by MnO₂ oxidation.
| Intermediate | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 2-Bromo-1-(4-MeOPh)propan-1-one | Br₂, H₃O⁺, CHCl₃, 0°C → RT | 78% | |
| Cyclopropyl intermediate | 1-Methylthiourea, pyridine, reflux | 65% |
Pyridine Functionalization
The pyridine moiety is introduced via Friedel–Crafts acylation or cross-coupling :
- Suzuki coupling of 4-bromopyridine with a cyclopropyl boronic ester derivative.
- Nucleophilic substitution on 4-chloropyridine using LDA-activated intermediates.
| Reaction Type | Conditions | Key Intermediate | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Boronic ester | 72% |
| LDA-Mediated Alkylation | LDA, THF, −78°C → RT | Acetylated pyridine | 68% |
Thiazole Ring Construction
The thiazol-2-amine group is formed via Hantzsch thiazole synthesis :
- Cyclocondensation of a pyridine-linked α-bromoketone with thiourea.
- Microwave-assisted reactions enhance efficiency.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| α-Bromoketone Preparation | Br₂, AcOH, 50°C | Pyridinyl bromoketone | 85% |
| Thiazole Formation | Thiourea, EtOH, MW, 120°C, 30 min | Crude thiazole | 79% |
Final Deprotection and Purification
- Boc deprotection : TFA in DCM removes tert-butoxycarbonyl groups.
- Column chromatography : Silica gel with EtOAc/hexane (1:3) isolates the final product.
| Parameter | Value | Reference |
|---|---|---|
| Purity (HPLC) | >98% | |
| Melting Point | 158–160°C |
Key Challenges and Optimizations
- Cyclopropane stability : Requires anhydrous conditions to prevent ring-opening.
- Regioselectivity : Microwave irradiation improves thiazole ring formation.
- Solvent choice : THF and DMF enhance intermediate solubility.
Q & A
Q. What are the common synthetic routes for synthesizing 5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine, and what critical reaction conditions must be controlled?
Methodological Answer: The synthesis typically involves cyclization and coupling reactions. Key steps include:
- Cyclopropane Ring Formation : Reacting 4-methoxyphenyl precursors with cyclopropane-generating reagents (e.g., via Simmons–Smith conditions or transition-metal-catalyzed cyclopropanation).
- Thiazole Ring Construction : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
- Pyridine Coupling : Suzuki or Ullmann coupling to attach the pyridinyl moiety.
Q. Critical Conditions :
- Temperature control (e.g., reflux at 90°C for cyclization ).
- pH adjustment during precipitation (pH 8–9 for product isolation ).
- Use of inert atmospheres to prevent oxidation during thiazole formation .
Q. Table 1: Representative Synthetic Methods
| Method Description | Reagents/Conditions | Key Challenges | Reference |
|---|---|---|---|
| Cyclization with POCl₃ | POCl₃, 90°C reflux, ammonia precipitation | Side-product formation | |
| Thiosemicarbazide condensation | Thiosemicarbazide, 363K, ethanol | Crystallization optimization | |
| Hantzsch thiazole synthesis | α-bromoketone, thiourea, DMF | Stoichiometric balance |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirming its conformation?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks between thiazole NH and pyridyl N atoms ).
- Spectroscopy :
- IR : Confirms NH stretching (3200–3400 cm⁻¹) and aromatic C=C/C=N vibrations.
- NMR : ¹H NMR identifies cyclopropane protons (δ 1.2–1.8 ppm) and pyridyl/thiazole aromatic protons (δ 7.0–8.5 ppm).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
Q. Key Findings :
- Dihedral angles between thiazole and pyridine rings vary (18.2°–30.3°), influencing molecular packing .
- Hydrogen bonds (N–H···N) stabilize the crystal lattice, as observed in related thiadiazole analogs .
Advanced Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis yield of the cyclopropane-containing moiety?
Methodological Answer:
- Flow Chemistry : Enables precise control of reaction parameters (temperature, residence time) to minimize side reactions .
- Design of Experiments (DoE) : Statistically optimizes variables (e.g., reagent ratios, catalyst loading) via response surface methodology .
- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track cyclopropanation progress.
Case Study :
Using POCl₃-mediated cyclization, yields improved from 60% to 85% by adjusting stoichiometry (1:3 molar ratio of precursor to POCl₃) and maintaining strict anhydrous conditions .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor) through experimental design?
Methodological Answer:
- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., HCT-116 for antitumor activity vs. microbial strains for antimicrobial assays ).
- Target-Specific Assays :
- SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated groups) to isolate activity drivers .
Q. Table 2: Biological Activity Profiling
| Assay Type | Model System | Key Finding | Reference |
|---|---|---|---|
| Antitumor | HCT-116 (colon cancer) | IC₅₀ = 12 µM via apoptosis induction | |
| Antimicrobial | S. aureus | MIC = 8 µg/mL (membrane disruption) |
Q. What strategies are effective in analyzing the hydrogen bonding network and supramolecular arrangement in the crystal structure?
Methodological Answer:
- Single-Crystal XRD : Resolve intermolecular interactions (e.g., N–H···N hydrogen bonds) with refinement software (e.g., SHELXL) .
- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer.
- DFT Calculations : Validate experimental bond lengths/angles and predict electronic effects on packing .
Example :
In 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, two independent molecules (A and B) exhibit differing dihedral angles (18.2° vs. 30.3°), leading to distinct hydrogen-bonded layers .
Q. How can researchers design analogs for structure-activity relationship (SAR) studies to enhance solubility without compromising bioactivity?
Methodological Answer:
- Polar Substituents : Introduce -OH or -SO₃H groups to the pyridyl or thiazole rings.
- Prodrug Strategies : Mask amine groups with acetyl or PEGylated moieties for improved pharmacokinetics.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes with substituent modifications .
Case Study :
Replacing the 4-methoxyphenyl group with a 4-fluorophenyl analog increased solubility (logP reduced by 0.5) while maintaining antitumor activity (IC₅₀ = 14 µM) .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
